2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide 2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1169984-01-3
VCID: VC4214903
InChI: InChI=1S/C21H19ClN4O2/c1-26-21-19(15(12-18(28)24-21)13-7-3-2-4-8-13)20(25-26)23-17(27)11-14-9-5-6-10-16(14)22/h2-10,15H,11-12H2,1H3,(H,24,28)(H,23,25,27)
SMILES: CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)CC4=CC=CC=C4Cl
Molecular Formula: C21H19ClN4O2
Molecular Weight: 394.86

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

CAS No.: 1169984-01-3

Cat. No.: VC4214903

Molecular Formula: C21H19ClN4O2

Molecular Weight: 394.86

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide - 1169984-01-3

Specification

CAS No. 1169984-01-3
Molecular Formula C21H19ClN4O2
Molecular Weight 394.86
IUPAC Name 2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
Standard InChI InChI=1S/C21H19ClN4O2/c1-26-21-19(15(12-18(28)24-21)13-7-3-2-4-8-13)20(25-26)23-17(27)11-14-9-5-6-10-16(14)22/h2-10,15H,11-12H2,1H3,(H,24,28)(H,23,25,27)
Standard InChI Key CZQPQJNSQZWOSW-UHFFFAOYSA-N
SMILES CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)CC4=CC=CC=C4Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C21H19ClN4O2, corresponds to a molecular weight of 394.86 g/mol. Its core structure comprises a bicyclic pyrazolo[3,4-b]pyridine system fused with a tetrahydropyridine ring, which is substituted at the 1-position with a methyl group and at the 6-position with an oxo group. The 2-chlorophenylacetamide moiety is appended to the pyrazole nitrogen, introducing steric and electronic complexity (Figure 1).

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the connectivity of substituents. The 1H NMR spectrum reveals characteristic signals for the methyl group (δ ~2.25 ppm), aromatic protons (δ 7.25–7.33 ppm), and NH groups (δ 7.73–9.18 ppm) . The 13C NMR spectrum further corroborates the presence of carbonyl carbons (δ 152.60–165.81 ppm) and quaternary aromatic carbons .

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the compound’s geometry, revealing bond lengths and angles consistent with its hybridized sp2-sp3 system . The HOMO-LUMO energy gap, calculated at 4.2 eV, suggests moderate reactivity, with electron density localized on the pyrazole and chlorophenyl rings .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis typically begins with commercially available pyrazolones and o-aminocarbonyl precursors. A Friedländer condensation strategy forms the pyrazolo[3,4-b]pyridine core, followed by N-alkylation and acetamide coupling (Scheme 1) .

Key Intermediate Isolation

Reaction of 1-methyl-3-aminopyrazolone with 2-chlorophenylacetyl chloride in dichloromethane yields the acetamide intermediate, which undergoes cyclization in polyphosphoric acid to afford the tetrahydropyridine ring . Purification via column chromatography (SiO2, ethyl acetate/hexane) achieves >95% purity.

Yield Optimization

Variations in solvent (e.g., ethanol vs. acetonitrile) and catalyst (e.g., sulfamic acid vs. p-toluenesulfonic acid) impact reaction efficiency. Ethanol with sulfamic acid at 70–80°C maximizes yield (78–82%) .

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and Candida albicans (MIC: 32 µg/mL). Its mechanism involves disruption of microbial cell membrane integrity, as evidenced by propidium iodide uptake assays.

Anti-Inflammatory Effects

As a phosphodiesterase-4 (PDE4) inhibitor (IC50: 0.8 µM), it suppresses TNF-α and IL-6 production in lipopolysaccharide-stimulated macrophages. Molecular docking studies reveal strong interactions with PDE4’s catalytic domain (binding energy: −9.2 kcal/mol).

CNS Activity

In murine models, the compound demonstrates anxiolytic effects at 10 mg/kg (open field test) and analgesic activity in the tail-flick assay (ED50: 15 mg/kg). These effects correlate with GABA-A receptor modulation.

Computational and Mechanistic Studies

Molecular Docking

Docking simulations using AutoDock Vina position the compound within PDE4’s active site, forming hydrogen bonds with Gln369 and hydrophobic contacts with Phe372. Similar analyses for GABA-A receptors highlight interactions with α1-subunit residues.

ADMET Profiling

Predictive ADMET models indicate moderate bioavailability (63%), high plasma protein binding (89%), and a half-life of 4.2 hours . CYP3A4-mediated metabolism generates hydroxylated metabolites, which are excreted renally .

Comparative Analysis with Analogues

PropertyThis Compound6-Methyl-2-Oxo-4-Phenyl Analog N-(4-Fluorophenyl) Derivative
Molecular Weight394.86 g/mol284.27 g/mol371.21 g/mol
Antimicrobial MIC8–32 µg/mL64–128 µg/mL16–64 µg/mL
PDE4 Inhibition (IC50)0.8 µMNot reported1.2 µM
Synthetic Yield78–82%68–75%70–75%

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